3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate
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Overview
Description
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a methoxybenzyl group attached to the benzoxazole ring, along with a methanesulfonate group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The final step involves the introduction of the methanesulfonate group. This can be achieved by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-Hydroxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate.
Reduction: Formation of 3-(2-Methoxybenzyl)-1,2-dihydrobenzoxazol-6-yl methanesulfonate.
Substitution: Formation of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl derivatives with various substituents.
Scientific Research Applications
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the benzoxazole ring can form hydrogen bonds with amino acid residues. The methanesulfonate group can enhance the solubility and bioavailability of the compound. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxybenzyl)-1,2-dihydrobenzoxazol-6-yl methanesulfonate: Similar structure but with a dihydrobenzoxazole ring.
Uniqueness
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and selectivity. The methanesulfonate group also improves its solubility and bioavailability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15NO5S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate |
InChI |
InChI=1S/C16H15NO5S/c1-20-15-6-4-3-5-11(15)9-14-13-8-7-12(22-23(2,18)19)10-16(13)21-17-14/h3-8,10H,9H2,1-2H3 |
InChI Key |
VENLIJJLXWLXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C |
Origin of Product |
United States |
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